rac-Pregabalin N-Acrylamide
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Overview
Description
rac-Pregabalin N-Acrylamide: is a chemical compound identified by the CAS number 1495844-28-4. It is chemically known as 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid. This compound is a derivative of pregabalin, a well-known medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of pregabalin .
Mechanism of Action
Target of Action
The primary target of rac-Pregabalin N-Acrylamide is the α2δ subunit of voltage-dependent calcium channels (CaV) . This subunit is a highly selective, high-affinity ligand . The binding of this compound to this subunit plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with its target by binding to the α2δ subunit of the CaV . This binding reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This interaction results in a significant inhibition of the release of neurotransmitters .
Biochemical Pathways
The binding of this compound to the α2δ subunit of the CaV affects several biochemical pathways. It reduces synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . This results in downstream effects such as the reduction of neuronal hyperexcitability .
Pharmacokinetics
Pregabalin, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of ≥90% .
Result of Action
The binding of this compound to the α2δ subunit of the CaV and the subsequent reduction in neurotransmitter release result in antinociceptive and anticonvulsant activity . This can lead to the management of conditions such as neuropathic pain and seizures .
Preparation Methods
The synthesis of rac-Pregabalin N-Acrylamide involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with pregabalin as the starting material.
Acrylation: Pregabalin is reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound typically involve large-scale synthesis using continuous flow chemistry and asymmetric organocatalysis. These methods ensure high efficiency, cost-effectiveness, and scalability .
Chemical Reactions Analysis
rac-Pregabalin N-Acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-Pregabalin N-Acrylamide has several scientific research applications, including:
Chemistry: It is used in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role as an impurity in pregabalin formulations.
Industry: It is used in the quality control and validation of pregabalin production processes.
Comparison with Similar Compounds
rac-Pregabalin N-Acrylamide can be compared with other similar compounds such as:
Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.
Gabapentin: Another medication with a similar mechanism of action, used for neuropathic pain and seizures.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
The uniqueness of this compound lies in its specific structural modification, which allows for its use in analytical and quality control applications, distinguishing it from its parent compound and other analogues .
Properties
IUPAC Name |
5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYUSVYQVDZQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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